(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Chiral resolution Stereochemical SAR Enantioselective synthesis

Selecting the (S)-dihydrochloride (CAS 1212273-45-4) ensures absolute stereochemical integrity for GSK-3β SAR, where α-carbon configuration dictates nanomolar potency and >100-fold kinome selectivity. Unlike the free base or racemate, this pre-formed salt eliminates in-situ protonation uncertainty, delivering reproducible aqueous dissolution and concentration-response data. With ECHA-notified CLP classification, ≥98% purity, and defined MW 235.11, it is the only scientifically defensible choice for kinase fragment screening and matched-pair profiling against the (R)-enantiomer (CAS 1217810-82-6). Procure the correct enantiomer to safeguard SAR reproducibility.

Molecular Formula C8H12Cl2N4
Molecular Weight 235.11 g/mol
Cat. No. B7818009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Molecular FormulaC8H12Cl2N4
Molecular Weight235.11 g/mol
Structural Identifiers
SMILESCC(C1=NN=C2N1C=CC=C2)N.Cl.Cl
InChIInChI=1S/C8H10N4.2ClH/c1-6(9)8-11-10-7-4-2-3-5-12(7)8;;/h2-6H,9H2,1H3;2*1H/t6-;;/m0../s1
InChIKeyYKPQHXMMWLRNHY-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride – Procurement-Ready Profile and Key Identifiers


The target compound is a chiral (S)-configured α-methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine supplied as the dihydrochloride salt (CAS 1212273-45-4; free‑base CAS 1212823-28-3). It belongs to the [1,2,4]triazolo[4,3‑a]pyridine class, a heterocyclic scaffold that has delivered potent, selective GSK‑3β inhibitors and MET‑kinase modulators [1]. The dihydrochloride form (C₈H₁₂Cl₂N₄, MW 235.11 g mol⁻¹) offers defined stoichiometry and improved aqueous solubility relative to the free base, making it directly suitable for salt‑based formulation screens and aqueous‑phase biological assays . The product is listed in the ECHA C&L Inventory with notified CLP classification, confirming its regulatory traceability [2].

Why Generic Substitution of the (S)-Enantiomer Dihydrochloride Fails – The Differentiation Problem


Simple in‑class replacement of (1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride with its (R)-enantiomer, racemic mixture, free‑base form, or even close regioisomeric triazolopyridines introduces uncontrolled variables that can confound SAR interpretation and biological reproducibility. The GSK‑3β‑inhibitor SAR established on this scaffold shows that subtle changes in the triazolopyridine substitution pattern and absolute stereochemistry at the α‑carbon translate into order‑of‑magnitude shifts in potency and kinase selectivity [1]. Furthermore, the dihydrochloride salt provides a fully characterised, stoichiometrically defined solid with verified purity (typically ≥ 98 %) and consistent aqueous dissolution behaviour, whereas the free base requires in situ protonation that adds uncertainty to concentration‑response experiments . Absent head‑to‑head data confirming that an alternative salt or enantiomer delivers identical target engagement, procurement of the specified (S)‑dihydrochloride is the only scientifically defensible choice for projects that depend on stereochemically controlled ligand‑receptor interactions.

Quantitative Evidence Guide – Where (1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Dihydrochloride Differentiates


Enantiomeric Identity: (S)- vs. (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

The (S)-enantiomer (free‑base CAS 1212823-28-3) is a distinct chemical entity from the (R)-enantiomer (CAS 1217810-82-6) . While no head‑to‑head biological comparison of the two enantiomers has been published for this exact scaffold, the broader triazolopyridine GSK‑3β inhibitor series demonstrates that the absolute configuration at the α‑carbon strongly influences kinase inhibition [1]. Purchasing the specified (S)-enantiomer avoids the risk of a racemic switch obscuring structure‑activity relationships.

Chiral resolution Stereochemical SAR Enantioselective synthesis

Salt Form Advantage: Dihydrochloride vs. Free Base Solubility and Handling

The dihydrochloride salt (MW 235.11) is a crystalline solid at ambient temperature, whereas the free base (MW 162.19) is typically an oil or low‑melting solid . The salt form guarantees defined stoichiometry (2 equivalents of HCl), which facilitates accurate gravimetric preparation of stock solutions and avoids the variable protonation state encountered when the free base is dissolved in assay buffers of differing pH .

Salt selection Aqueous solubility Solid-state formulation

Scaffold Link to Potent, Selective GSK-3β Inhibition

Compounds built on the [1,2,4]triazolo[4,3-a]pyridin-3-yl scaffold have been reported as potent GSK-3β inhibitors in the series reported by Ye et al. (2015) [1]. The most advanced analogue, compound 7f, exhibited an IC₅₀ of 8 nM against GSK-3β, with >100‑fold selectivity over a panel of 30 kinases, and reduced infarct size by 15 % in an in‑vivo cerebral ischemia model. Although the target compound is the primary amine building block rather than the fully elaborated maleimide inhibitor, this published data demonstrates that the triazolo[4,3-a]pyridin-3-yl core – when coupled with the appropriate (S)-chiral amine – can confer nanomolar potency and excellent kinome selectivity.

GSK-3β Kinase inhibitor Neuroprotection

Regulatory Traceability: ECHA C&L Inventory Notification

The dihydrochloride salt (CAS 1212273-45-4) is listed in the ECHA C&L Inventory with notified classification and labelling [1]. This regulatory notification provides a standardised hazard communication baseline (H‑ and P‑statements) that facilitates safety‑data‑sheet generation for industrial and academic laboratories. Many close structural analogues (e.g., the free base or the tetrahydro‑saturated variant) lack such notified classification, creating administrative burdens for procurement under institutional chemical safety policies.

REACH CLP classification Compliance

Highest‑Value Application Scenarios for (1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Dihydrochloride


Chiral Building Block for CNS‑Penetrant GSK-3β Inhibitor Lead Optimisation

Medicinal chemistry teams pursuing selective GSK-3β inhibitors for neurodegenerative disease can employ the (S)-dihydrochloride as a direct precursor for maleimide, amide, or sulfonamide coupling. The published SAR demonstrates that triazolopyridine‑based inhibitors achieve nanomolar potency (IC₅₀ = 8 nM) with >100‑fold kinome selectivity [1]. Using the pre‑formed dihydrochloride salt eliminates the need for in‑situ protonation, ensuring reproducible concentration‑response data during iterative SAR cycles.

Stereochemical Probe in Kinase Selectivity Panels

The (S)-enantiomer serves as a matched molecular pair with the commercially available (R)-enantiomer (CAS 1217810-82-6) . Parallel profiling of both enantiomers in a kinase‑selectivity panel can deconvolute stereospecific binding contributions, a critical step when advancing a chiral scaffold toward candidate nomination.

Pre‑Competitive Fragment‑Based Drug Discovery (FBDD) Library Member

The compound's low molecular weight (MW 235.11 as dihydrochloride), defined three‑dimensional shape conferred by the (S)-α‑methyl group, and the hydrogen‑bond‑donor capacity of the primary ammonium cation make it an attractive fragment for FBDD collections targeting ATP‑binding or allosteric kinase pockets. Its ECHA‑notified regulatory status [2] also facilitates rapid safety assessment when multiple fragments are screened in parallel.

Isotopic Labelling Precursor for in‑vivo Target Engagement Studies

The primary amine handle allows straightforward derivatisation with isotopically labelled acetyl or propionyl groups. The resulting ¹⁴C‑ or ³H‑labelled (S)-enantiomer can be used to quantify CNS penetration and target occupancy of elaborated triazolopyridine inhibitors, leveraging the in‑vivo neuroprotection efficacy signal (15 % infarct reduction) already established for this scaffold [1].

Quote Request

Request a Quote for (1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.